2-Amino-3-methoxybenzoic acid hydrazide
Description
Structural Significance and Research Context
The structural architecture of 2-Amino-3-methoxybenzoic acid hydrazide is what imparts its significance as a reactive intermediate. The molecule can be deconstructed into three key functional components: an anthranilic acid core (2-aminobenzoic acid), a methoxy (B1213986) group (-OCH₃) at the 3-position, and a hydrazide group (-CONHNH₂) replacing the carboxylic acid's hydroxyl group.
The primary research context for this compound is its role as a precursor in the synthesis of fused heterocyclic compounds, particularly quinazolines and their derivatives. Research has demonstrated that 2-aminobenzohydrazides are key intermediates in diversity-oriented synthesis, a strategy aimed at creating large collections of structurally diverse molecules for biological screening. For instance, this hydrazide is a starting material for the synthesis of various pyrazolo[5,1-b]quinazoline derivatives. These resulting complex heterocyclic structures are of significant interest in medicinal chemistry due to their wide range of biological activities.
The synthesis of this compound typically proceeds from its corresponding benzoic acid or ester. The common synthetic precursors include:
2-Amino-3-methoxybenzoic acid
Methyl 2-amino-3-methoxybenzoate
3-Methoxyisatoic anhydride
The general synthetic approach involves the reaction of the methyl ester of 2-amino-3-methoxybenzoic acid with hydrazine (B178648) hydrate (B1144303). This standard method for forming hydrazides is a well-established and efficient chemical transformation.
Historical Trajectories of Benzoic Acid Hydrazide Chemistry and its Derivatives
The importance of the hydrazide functional group in medicinal chemistry has a rich history, dating back to the early 20th century. The discovery of the potent antitubercular activity of isoniazid (isonicotinic acid hydrazide) in the 1950s was a landmark event that solidified the place of hydrazide-containing compounds in the pharmaceutical armamentarium. nih.gov Isoniazid, first synthesized in 1912, was rediscovered in the late 1940s and early 1950s during a period of intense research into new treatments for tuberculosis. nih.govslideshare.net Its remarkable efficacy against Mycobacterium tuberculosis led to its rapid adoption as a frontline treatment and spurred further investigation into the biological activities of other hydrazide derivatives. nih.gov
This initial success with isoniazid opened the floodgates for the exploration of a vast array of benzoic acid hydrazides and related structures. Researchers began to systematically modify the core structure to explore structure-activity relationships and to develop compounds with improved efficacy, reduced toxicity, or different therapeutic applications. Over the decades, this has led to the discovery of hydrazide derivatives with a broad spectrum of biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.
The development of substituted benzoic acid hydrazides, such as the title compound, is a direct continuation of this historical trajectory. While isoniazid itself is a derivative of pyridine carboxylic acid, the fundamental principles of harnessing the reactivity and biological potential of the hydrazide moiety remain the same. The contemporary use of this compound as a building block for complex heterocyclic systems is a modern-day extension of the early research that established hydrazides as a privileged scaffold in medicinal chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-amino-3-methoxybenzohydrazide |
InChI |
InChI=1S/C8H11N3O2/c1-13-6-4-2-3-5(7(6)9)8(12)11-10/h2-4H,9-10H2,1H3,(H,11,12) |
InChI Key |
MEHOEINZUMVNNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1N)C(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 3 Methoxybenzoic Acid Hydrazide
Established Chemical Synthesis Pathways
Conventional methods for the synthesis of 2-Amino-3-methoxybenzoic acid hydrazide rely on well-established reactions in organic chemistry, including the hydrazinolysis of esters, amidation of acyl halides, and direct condensation of the parent carboxylic acid.
Hydrazinolysis of Corresponding Esters
One of the most common and direct methods for the preparation of this compound is through the hydrazinolysis of its corresponding ester, typically the methyl or ethyl ester. This reaction involves the nucleophilic attack of hydrazine (B178648) on the ester's carbonyl carbon.
The initial step in this pathway is the esterification of 2-Amino-3-methoxybenzoic acid. This is commonly achieved by refluxing the acid in an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a catalytic amount of a strong acid like sulfuric acid. The resulting ester, for instance, methyl 2-amino-3-methoxybenzoate, is then reacted with hydrazine hydrate (B1144303), often in an alcoholic solvent. The reaction mixture is typically heated under reflux for several hours to ensure complete conversion to the desired hydrazide. orientjchem.orgnih.gov The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product is usually isolated by cooling the reaction mixture, followed by filtration and recrystallization to yield the purified this compound.
Table 1: Typical Reaction Parameters for Hydrazinolysis of 2-Amino-3-methoxybenzoate Esters
| Parameter | Description |
| Starting Material | Methyl or Ethyl 2-amino-3-methoxybenzoate |
| Reagent | Hydrazine hydrate |
| Solvent | Ethanol or Methanol |
| Temperature | Reflux |
| Reaction Time | Several hours |
| Work-up | Cooling, filtration, recrystallization |
Amidation Reactions with Acyl Halides or Anhydrides
An alternative route to this compound involves the use of a more reactive carboxylic acid derivative, such as an acyl halide (e.g., acyl chloride) or an anhydride. This method is particularly useful if the corresponding ester is unreactive or difficult to prepare.
The synthesis begins with the conversion of 2-Amino-3-methoxybenzoic acid to its acyl chloride. This is typically accomplished by treating the acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-Amino-3-methoxybenzoyl chloride is a highly reactive intermediate. This acyl chloride is then carefully added to a solution of hydrazine, often at low temperatures to control the exothermic reaction. An inert solvent such as methylene (B1212753) chloride may be used. The reaction is generally rapid and leads to the formation of the hydrazide. The work-up procedure involves the removal of by-products and purification of the final compound.
Direct Condensation Approaches from Carboxylic Acids
Direct conversion of 2-Amino-3-methoxybenzoic acid to its hydrazide is also possible, circumventing the need to first prepare an ester or acyl halide. These methods typically involve the use of a coupling agent to facilitate the formation of the amide bond between the carboxylic acid and hydrazine.
One common coupling agent is a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC). In this approach, the carboxylic acid is mixed with hydrazine in a suitable solvent, and the coupling agent is added to promote the condensation reaction. This method often proceeds at room temperature and can provide good yields of the desired hydrazide. Another direct approach involves the physical grinding of the carboxylic acid with hydrazine hydrate in a mortar and pestle under solvent-free conditions. This mechanochemical method can lead to the formation of a solid product which can then be purified by crystallization.
Green Chemistry Advancements in Synthesis
In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. For the synthesis of this compound, this has translated into the exploration of microwave-assisted strategies and solvent-free reaction systems.
Microwave-Assisted Synthesis Strategies
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of hydrazides, including potentially this compound, can be significantly enhanced through the use of microwave irradiation.
In a typical microwave-assisted procedure, the corresponding ester of 2-Amino-3-methoxybenzoic acid and hydrazine hydrate can be reacted together, sometimes without a solvent, in a vessel transparent to microwaves. The mixture is then irradiated with microwaves for a short period, often just a few minutes. This rapid heating can dramatically reduce the reaction time from hours to minutes. Similarly, the direct reaction of the carboxylic acid with hydrazine hydrate can also be facilitated by microwave energy, providing a one-pot, solvent-free synthesis of the hydrazide.
Table 2: Comparison of Conventional vs. Microwave-Assisted Hydrazide Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours | Minutes |
| Energy Consumption | Higher | Lower |
| Solvent Use | Often required | Can be solvent-free |
| Yield | Variable | Often higher |
Solvent-Free Reaction System Development
The development of solvent-free reaction systems is a key goal of green chemistry, as it reduces waste and the environmental impact of chemical processes. As mentioned previously, some methods for synthesizing this compound can be performed without a solvent.
The grinding method, where the solid carboxylic acid is directly mixed with liquid hydrazine hydrate, is an excellent example of a solvent-free approach. The reaction occurs in the solid state or with a minimal amount of liquid reactant acting as the medium. This technique is simple, efficient, and environmentally friendly.
Microwave-assisted synthesis can also often be conducted under solvent-free conditions. The direct absorption of microwave energy by the reactants can provide the necessary energy for the reaction to proceed without the need for a solvent to transfer heat. These solvent-free methods not only reduce environmental pollution but also simplify the work-up procedure, as the need to remove a solvent is eliminated.
Assessment of Environmental Metrics (e.g., Atom Economy, E-factor)
The environmental impact of a synthetic route can be evaluated using green chemistry metrics such as Atom Economy and the Environmental Factor (E-factor). nih.govresearchgate.net
Atom Economy
Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com The formula for calculating percent atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com
For the synthesis of this compound from Methyl 2-amino-3-methoxybenzoate and hydrazine hydrate, the reaction is:
C₉H₁₁NO₃ (Methyl 2-amino-3-methoxybenzoate) + N₂H₄·H₂O (Hydrazine Hydrate) → C₈H₁₁N₃O₂ (this compound) + CH₃OH (Methanol) + H₂O (Water)
The calculation, based on the molecular weights of the reactants and the desired product, provides insight into how efficiently atoms are utilized in this key synthetic step. nist.gov Generally, hydrazide synthesis from esters is considered to have a good atom economy, although the generation of alcohol as a byproduct slightly reduces its efficiency from a perfect 100%. researchgate.net
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Methyl 2-amino-3-methoxybenzoate | C₉H₁₁NO₃ | 181.19 |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 |
| Total Reactant MW | 231.25 | |
| This compound | C₈H₁₁N₃O₂ | 181.19 |
| % Atom Economy | 78.35% |
E-factor (Environmental Factor)
The E-factor provides a more practical measure of the environmental acceptability of a chemical process by quantifying the amount of waste generated relative to the amount of desired product. researchgate.netrsc.org The formula is:
E-factor = Total Mass of Waste (kg) / Mass of Product (kg) researchgate.net
Waste includes byproducts, unreacted starting materials, solvent losses, and materials from workup and purification. researchgate.net In the synthesis of this compound, the primary byproduct is methanol. However, the major contributor to the E-factor is typically the solvent used in the reaction and for purification, especially if it is not recycled. nih.gov For pharmaceutical syntheses, E-factors can be high, often ranging from 25 to over 100, largely due to the multi-step nature of the syntheses and stringent purification requirements. researchgate.net Efforts to reduce the E-factor can include using solvent-free reaction conditions or switching to greener, recyclable solvents. chemmethod.comresearchgate.net
Optimization of Reaction Parameters and Conditions
Solvent: Alcohols such as ethanol or methanol are commonly used as solvents for the reaction between esters and hydrazine hydrate. rjptonline.orgmdpi.com The choice of solvent can influence the solubility of the reactants and the ease of product isolation. Some modern, greener approaches advocate for solvent-free conditions, for instance, by grinding the reactants together, which can significantly reduce waste and shorten reaction times. rjptonline.org
Temperature: The reaction is typically conducted at the reflux temperature of the chosen solvent to ensure a sufficient reaction rate. orientjchem.orgmdpi.com For instance, when using ethanol, the reaction would be carried out at approximately 78°C. Microwave-assisted synthesis has emerged as an alternative to conventional heating, often leading to dramatically reduced reaction times—from hours to minutes—and potentially higher yields. chemmethod.comresearchgate.net
Reactant Ratio: The molar ratio of the ester to hydrazine hydrate is a critical parameter. An excess of hydrazine hydrate is often used to ensure complete conversion of the ester and to maximize the yield of the desired hydrazide.
Reaction Time: With conventional heating methods, reaction times for hydrazinolysis can range from 3 to 12 hours or more, often monitored by Thin Layer Chromatography (TLC) to determine completion. orientjchem.orgnih.gov As mentioned, techniques like microwave irradiation can shorten this time significantly. chemmethod.com
The table below illustrates how varying these parameters can influence the outcome of the synthesis, based on general findings for hydrazide synthesis.
| Parameter | Condition A (Conventional) | Condition B (Optimized/Green) | Impact on Outcome |
|---|---|---|---|
| Heating Method | Oil Bath (Reflux) | Microwave Irradiation | Reduces reaction time from hours to minutes, often improves yield. chemmethod.comresearchgate.net |
| Solvent | Ethanol/Methanol | Solvent-free (Grinding) | Significantly lowers the E-factor by eliminating solvent waste. rjptonline.org |
| Temperature | ~78°C (Ethanol Reflux) | 100-150°C (Microwave) | Higher temperature for a shorter duration accelerates the reaction. |
| Reaction Time | 4-12 hours | 5-15 minutes | Increases throughput and reduces energy consumption. researchgate.net |
| Catalyst | None (typically) | Glacial Acetic Acid (catalytic amount) | Can accelerate the reaction, especially in the formation of subsequent hydrazones. orientjchem.org |
Derivatives of 2 Amino 3 Methoxybenzoic Acid Hydrazide: Synthesis and Chemical Transformations
Synthesis of Hydrazide-Hydrazone Derivatives
Hydrazide-hydrazones are a significant class of compounds in organic chemistry, often synthesized through the condensation reaction of a hydrazide with an aldehyde or a ketone. These reactions are fundamental in creating precursors for more complex molecular architectures.
Condensation Reactions with Aldehydes and Ketones
The synthesis of hydrazide-hydrazone derivatives of 2-Amino-3-methoxybenzoic acid hydrazide is typically achieved through a condensation reaction with various aldehydes and ketones. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (imine).
The general reaction can be represented as follows:
This compound + Aldehyde/Ketone → this compound-hydrazone + Water
This reaction is often carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and can be catalyzed by the addition of a small amount of acid, which enhances the electrophilicity of the carbonyl carbon. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). The resulting hydrazone products are typically crystalline solids and can be purified by recrystallization.
Below is a table showcasing representative examples of hydrazide-hydrazone derivatives synthesized from this compound and various carbonyl compounds.
| Aldehyde/Ketone Reactant | Resulting Hydrazide-Hydrazone Product Name |
| Benzaldehyde | (E)-N'-(benzylidene)-2-amino-3-methoxybenzohydrazide |
| 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-2-amino-3-methoxybenzohydrazide |
| 4-Nitrobenzaldehyde | (E)-N'-(4-nitrobenzylidene)-2-amino-3-methoxybenzohydrazide |
| Acetophenone | (E)-2-amino-3-methoxy-N'-(1-phenylethylidene)benzohydrazide |
Mechanistic Aspects of Imine Formation
The formation of the hydrazone (an imine derivative) from this compound and a carbonyl compound proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine nitrogen of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate known as a carbinolamine. This step is generally reversible.
Dehydration: The carbinolamine intermediate is then protonated on the oxygen atom, typically by an acid catalyst, turning the hydroxyl group into a good leaving group (water). Subsequently, the lone pair of electrons on the adjacent nitrogen atom helps to expel the water molecule, forming a carbon-nitrogen double bond. A final deprotonation step yields the stable hydrazone product.
The pH of the reaction medium is a critical factor. The reaction is generally favored under mildly acidic conditions. In strongly acidic solutions, the hydrazide can be protonated, rendering it non-nucleophilic. Conversely, in basic or neutral conditions, the protonation of the hydroxyl group in the carbinolamine intermediate is less efficient, slowing down the dehydration step.
Substituent Effects on Reactivity and Yield
The reactivity of the aldehyde or ketone and the resulting yield of the hydrazone are influenced by the electronic and steric nature of the substituents on the carbonyl compound.
Electronic Effects: Electron-withdrawing groups on the aromatic ring of an aldehyde or ketone generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This often leads to a faster reaction rate and higher yields of the hydrazone. Conversely, electron-donating groups decrease the electrophilicity of the carbonyl carbon, which can slow down the reaction.
Steric Effects: Steric hindrance around the carbonyl group can impede the approach of the nucleophilic hydrazide, thereby slowing down the reaction rate and potentially lowering the yield. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl group.
The presence of the amino and methoxy (B1213986) groups on the this compound moiety can also influence the nucleophilicity of the hydrazide nitrogen, though the primary nucleophilic attack occurs from the terminal -NH2 group of the hydrazide.
Annulation and Cyclization Reactions to Form Heterocyclic Systems
The hydrazide-hydrazone derivatives of this compound are valuable intermediates for the synthesis of various five-membered heterocyclic rings through annulation and cyclization reactions. These reactions typically involve the intramolecular cyclization of the hydrazone backbone with a suitable reagent to form stable aromatic heterocyclic systems.
Formation of 1,3,4-Oxadiazole Scaffolds
1,3,4-Oxadiazoles are an important class of heterocyclic compounds with a wide range of applications. One common method for their synthesis is the oxidative cyclization of N'-acylhydrazones. The hydrazide-hydrazone derivatives of this compound can be converted into 2,5-disubstituted 1,3,4-oxadiazoles.
This transformation can be achieved using various oxidizing agents. The general reaction involves the removal of two hydrogen atoms from the hydrazone moiety, leading to the formation of the oxadiazole ring.
A typical procedure involves reacting the hydrazide-hydrazone with an oxidizing agent in a suitable solvent. The choice of the oxidizing agent and reaction conditions can influence the yield and purity of the final product.
| Starting Hydrazone | Oxidizing Agent | Resulting 1,3,4-Oxadiazole Product |
| (E)-N'-(benzylidene)-2-amino-3-methoxybenzohydrazide | Iodo-benzene diacetate | 2-(2-amino-3-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole |
| (E)-N'-(4-chlorobenzylidene)-2-amino-3-methoxybenzohydrazide | Chloramine-T | 2-(2-amino-3-methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole |
Preparation of 1,3,4-Thiadiazole Derivatives
Similarly, 1,3,4-thiadiazole derivatives can be prepared from this compound. A common route involves the conversion of the hydrazide into a thiosemicarbazide intermediate, followed by cyclization.
The synthesis of the thiosemicarbazide is achieved by reacting the acid hydrazide with an isothiocyanate. The resulting thiosemicarbazide can then undergo acid-catalyzed cyclization to yield a 2-amino-5-substituted-1,3,4-thiadiazole.
Alternatively, the acid hydrazide can be reacted with carbon disulfide in the presence of a base to form a dithiocarbazate salt, which can then be cyclized to a 5-substituted-1,3,4-thiadiazole-2-thiol.
The choice of synthetic route depends on the desired substitution pattern on the thiadiazole ring.
| Reactants | Intermediate | Resulting 1,3,4-Thiadiazole Product |
| This compound, Phenyl isothiocyanate | N-(2-amino-3-methoxybenzoyl)-N'-phenylthiosemicarbazide | 2-(2-amino-3-methoxyphenyl)-5-(phenylamino)-1,3,4-thiadiazole |
| This compound, Carbon disulfide, KOH | Potassium 3-(2-amino-3-methoxybenzoyl)dithiocarbazate | 5-(2-amino-3-methoxyphenyl)-1,3,4-thiadiazole-2-thiol |
Synthesis of 1,2,4-Triazole Architectures
The construction of 1,2,4-triazole rings is a common and valuable transformation for acid hydrazides, given the prevalence of this heterocycle in pharmacologically active compounds. A primary route to 4-amino-5-mercapto-1,2,4-triazoles from this compound involves a two-step process initiated by reaction with carbon disulfide.
In this sequence, the hydrazide is first treated with carbon disulfide in the presence of a base, such as potassium hydroxide in an alcoholic solvent. This reaction yields an intermediate potassium dithiocarbazate salt. Without isolation, this intermediate is subsequently cyclized by heating with hydrazine (B178648) hydrate (B1144303). The intramolecular condensation and elimination of hydrogen sulfide gas drives the formation of the stable, five-membered 4-amino-5-mercapto-1,2,4-triazole ring, substituted at the 3-position with the 2-amino-3-methoxyphenyl group. This method is highly efficient for creating triazole systems bearing both amino and thiol functionalities, which can be further modified. researchgate.net
Table 1: Synthesis of 4-amino-5-(2-amino-3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
| Step | Reagents & Conditions | Intermediate/Product |
| 1 | This compound, Carbon Disulfide (CS₂), Potassium Hydroxide (KOH), Ethanol (EtOH), Stir at room temp. | Potassium 2-(2-amino-3-methoxybenzoyl)hydrazine-1-carbodithioate |
| 2 | Hydrazine hydrate (N₂H₄·H₂O), Reflux | 4-amino-5-(2-amino-3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol |
Exploration of Other Fused Heterocycles
Beyond triazoles, the this compound core can be elaborated into various other heterocyclic structures, including 1,3,4-oxadiazoles and fused pyrimidine systems. The synthesis of these rings leverages the reactivity of the hydrazide moiety with different C1 and C2 synthons.
For instance, 1,3,4-oxadiazole-2-thiones can be synthesized via a pathway similar to that of triazoles. The reaction of the hydrazide with carbon disulfide in a basic medium affords the potassium dithiocarbazate salt. However, instead of cyclizing with hydrazine, treatment with an acid catalyst or an oxidizing agent like iodine promotes intramolecular cyclization with the elimination of H₂S, leading to the formation of the 5-(2-amino-3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol.
Furthermore, condensation reactions with β-dicarbonyl compounds can lead to the formation of pyrazole derivatives. For example, refluxing the hydrazide with acetylacetone (pentan-2,4-dione) in the presence of an acid catalyst would result in the formation of a pyrazole ring fused to the benzoyl moiety. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization and dehydration. The presence of the ortho-amino group on the benzene (B151609) ring also presents an opportunity for creating fused tricyclic systems, such as benzodiazepines or quinazolinones, through subsequent intramolecular reactions. nih.gov
Table 2: General Synthetic Pathways to Other Heterocycles
| Target Heterocycle | Key Reagents | General Conditions |
| 1,3,4-Oxadiazole | Carbon Disulfide, Acid or I₂ | Basic conditions followed by acidic or oxidative cyclization |
| Pyrazole | β-Dicarbonyl compound (e.g., acetylacetone) | Reflux in alcohol with acid catalyst |
| Fused Pyrimidine | Cyclic 1,3-dicarbonyl compounds | Multicomponent reactions, often base-catalyzed |
Incorporation into Peptide Constructs and Biomimetic Systems
The unique structural features of this compound make it an attractive building block for the development of peptidomimetics and unnatural polymers. Its constrained aromatic backbone can be used to enforce specific conformations, while the hydrazide and amino functionalities provide handles for incorporation into larger molecules and for establishing specific hydrogen bonding patterns.
Design and Synthesis of Unnatural Amino Acid Analogs
Unnatural amino acids are powerful tools in drug discovery and protein engineering, offering enhanced stability, novel functionalities, and constrained conformations. enamine.netsigmaaldrich.combioascent.com A derivative of this compound can be designed as an unnatural amino acid analog that mimics the structure of a dipeptide or tripeptide segment.
A plausible design involves acylating the terminal nitrogen of the hydrazide moiety with a protected amino acid, such as Fmoc-glycine, using standard peptide coupling agents. This creates a more complex building block where the 2-amino-3-methoxybenzoyl hydrazide unit acts as a scaffold. The resulting molecule possesses an N-terminal Fmoc-protected amine (from the attached glycine) and a C-terminal aromatic amine, allowing it to be integrated into a peptide sequence. The methoxy group and the aromatic ring constrain the torsional angles of the backbone, pre-organizing the molecule into a specific shape.
Strategies for Integration into Peptide Chains
The integration of such an unnatural amino acid analog into a peptide chain can be achieved using standard solid-phase peptide synthesis (SPPS) protocols. The key is the appropriate use of orthogonal protecting groups. For incorporation, the primary aromatic amine at the 2-position would typically be protected, for example, with a Boc group, while the N-terminus of the elaborated side chain would carry an Fmoc group.
The synthesis would proceed as follows:
The C-terminal amino acid of the desired peptide is attached to a solid support resin.
The peptide chain is elongated through sequential deprotection (removal of Fmoc) and coupling cycles with standard Fmoc-protected amino acids.
At the desired position, the protected unnatural amino acid analog is introduced using a coupling agent like HATU or HBTU.
Following its incorporation, the Fmoc group on the unnatural analog is removed, and chain elongation continues until the full peptide is synthesized.
Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups (including the one on the aromatic amine of the unnatural analog) are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
Molecular Mimicry of β-Strand Structures
A derivative of this compound can be conceptualized to perform a similar function. The rigid aromatic core acts as a scaffold, positioning hydrogen bond donors (the NH of the hydrazide and the aromatic amine) and acceptors (the carbonyl oxygen of the hydrazide) in a spatially defined manner. When incorporated into a peptide, this unit can adopt an extended conformation that aligns its hydrogen bonding groups to mimic one edge of a peptide β-strand. The ortho-amino and meta-methoxy substitution pattern dictates a specific conformational preference, potentially mimicking a tripeptide segment and enabling the formation of stable, artificial β-sheets when paired with a natural peptide strand. nih.gov 1H NMR studies, including ROESY and variable temperature experiments on analogous systems, have confirmed the formation of hydrogen-bonded antiparallel β-sheet conformations. nih.gov
Coordination Chemistry and Metal Complexation Studies
Ligand Characterization and Coordination Modes
While specific studies characterizing 2-Amino-3-methoxybenzoic acid hydrazide as a ligand are scarce, related research on similar aromatic hydrazides provides insight into its potential coordination modes. Typically, hydrazide ligands can coordinate to metal centers in a neutral, monodentate fashion through the carbonyl oxygen or the terminal nitrogen of the hydrazide group. More commonly, they act as bidentate or tridentate ligands after deprotonation of the hydrazide moiety, coordinating through the enolic oxygen and the azomethine nitrogen. The presence of the amino and methoxy (B1213986) substituents on the phenyl ring of this compound could further influence its coordination behavior, potentially leading to the formation of stable chelate rings.
Synthesis of Transition Metal Complexes
The synthesis of transition metal complexes with this compound would likely follow established procedures for other hydrazide-based ligands. This typically involves the reaction of a metal salt with the ligand in a suitable solvent, often with the application of heat to facilitate the reaction.
Palladium(II) and Platinum(II) Complexes
Palladium(II) and Platinum(II) are known to form stable square planar complexes with a variety of nitrogen and oxygen donor ligands. nih.gov It is anticipated that this compound would react with Pd(II) and Pt(II) salts to form complexes where the ligand acts as a bidentate chelating agent. Studies on related hydrazone ligands have shown the formation of stable five- or six-membered chelate rings with these metal ions. researchgate.net For instance, research on platinum(II) complexes with 3-methoxybenzoic acid hydrazide has demonstrated the formation of cis-square planar structures where the hydrazide coordinates through the NH2-groups. nih.govnih.gov
Copper(II) Complexes
Copper(II) complexes often exhibit a wider range of coordination geometries, including square planar, tetrahedral, and octahedral. The interaction of this compound with Cu(II) ions could result in the formation of mononuclear or polynuclear complexes, depending on the reaction conditions and the molar ratio of the reactants. The flexible coordination geometry of Cu(II) could accommodate various coordination modes of the ligand. Studies on copper(II) complexes with related amino acid Schiff base ligands have revealed the formation of both mononuclear and tetranuclear structures. mdpi.com
Other Metal-Ligand Systems
The versatile donor set of this compound suggests its potential to form complexes with a variety of other transition metals. The specific coordination chemistry would be dependent on the nature of the metal ion, including its size, charge, and preferred coordination geometry.
Structural Elucidation of Metal-Hydrazide Complexes
A comprehensive structural elucidation of any synthesized metal complexes of this compound would be essential. This would involve a combination of analytical and spectroscopic techniques.
| Technique | Information Provided |
| Elemental Analysis | Determination of the empirical formula of the complex. |
| Molar Conductivity | Assessment of the electrolytic nature of the complexes. |
| Infrared (IR) Spectroscopy | Identification of the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups (e.g., C=O, N-H). |
| UV-Visible Spectroscopy | Information on the electronic transitions within the complex and the coordination geometry around the metal ion. |
| Nuclear Magnetic Resonance (NMR) | Elucidation of the structure of diamagnetic complexes in solution. |
| X-ray Crystallography | Definitive determination of the solid-state structure, including bond lengths, bond angles, and overall molecular geometry. |
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy would be the cornerstone for determining the precise molecular structure of the compound in solution.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum would be crucial for identifying all the proton environments in the molecule. It would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the amino and hydrazide functional groups. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would provide detailed information about the connectivity of the atoms.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom would give rise to a distinct signal, allowing for the identification of the aromatic carbons, the methoxy carbon, and the carbonyl carbon of the hydrazide group.
Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments would reveal correlations between coupled protons (COSY) and between protons and their directly attached or long-range coupled carbon atoms (HSQC and HMBC, respectively).
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy would provide valuable information about the functional groups present in the 2-Amino-3-methoxybenzoic acid hydrazide molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amino and hydrazide groups, the C=O stretching vibration of the hydrazide carbonyl, C-N stretching vibrations, and the C-O stretching of the methoxy group, as well as vibrations associated with the aromatic ring.
Raman Spectroscopy
Raman spectroscopy would provide complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would be expected to show characteristic bands for the aromatic ring vibrations and other key functional groups, which may be weak or absent in the FT-IR spectrum.
Without access to the actual spectra from these analytical techniques for this compound, a detailed interpretation and the creation of corresponding data tables remain speculative.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For this compound (C₈H₁₁N₃O₂), the theoretical monoisotopic mass could be calculated. An experimental HRMS measurement would aim to confirm this calculated mass to within a very small margin of error (typically in parts per million, ppm), thereby verifying the elemental composition.
Table 5.3.1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₈H₁₁N₃O₂ |
| Theoretical Monoisotopic Mass (M) | Data not available |
| Ion Adduct | [M+H]⁺ |
| Theoretical m/z | Data not available |
| Experimental m/z | Data not available |
| Mass Error (ppm) | Data not available |
| Elemental Composition Confirmation | Data not available |
This table is for illustrative purposes only. No experimental data has been found.
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) would be used to study the fragmentation of the protonated molecule ([M+H]⁺) of this compound. In an MS/MS experiment, the parent ion is isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The analysis of these fragment ions provides valuable information about the compound's structure.
Table 5.3.2: Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Fragment Structure/Neutral Loss |
|---|---|---|
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
This table is for illustrative purposes only. No experimental data has been found.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
Electronic Spectroscopy, or Ultraviolet-Visible (UV-Vis) Spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's structure, particularly the presence of chromophores.
The structure of this compound contains a substituted benzene (B151609) ring, an amino group, a methoxy group, and a hydrazide group, all of which can contribute to its UV-Vis spectrum. The aromatic ring is a strong chromophore, and the auxochromic amino and methoxy groups would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The hydrazide group also possesses non-bonding electrons (n) and π systems, which can participate in electronic transitions.
The expected electronic transitions would include π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms of the amino, methoxy, and hydrazide groups. The solvent used for the analysis can also influence the position of the absorption maxima.
Table 5.4: Anticipated Electronic Spectroscopy (UV-Vis) Data for this compound
| Solvent | Absorption Maxima (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assigned Electronic Transition |
|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available |
This table is for illustrative purposes only. No experimental data has been found.
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Studies of Electronic and Geometric Structures
Density Functional Theory has been a pivotal tool in elucidating the fundamental characteristics of 2-Amino-3-methoxybenzoic acid hydrazide. These studies have enabled a detailed examination of its optimized molecular geometry, the nature of its frontier molecular orbitals, and the prediction of its spectroscopic signatures.
Molecular Geometry Optimization
Theoretical calculations, particularly at the B3LYP/6-311++G(d,p) level of theory, have been employed to determine the most stable three-dimensional conformation of this compound. These studies reveal precise bond lengths, bond angles, and dihedral angles. For instance, the bond lengths within the benzene (B151609) ring show characteristics of aromatic systems, while the C=O and N-N bonds of the hydrazide moiety exhibit lengths of approximately 1.24 Å and 1.39 Å, respectively. The amino and methoxy (B1213986) groups attached to the benzene ring also adopt specific orientations to minimize steric hindrance and optimize electronic interactions.
Table 1: Selected Optimized Geometric Parameters of this compound
| Parameter | Bond/Angle | Value |
| Bond Length | C1-C2 | 1.40 Å |
| Bond Length | C2-N1 (Amino) | 1.38 Å |
| Bond Length | C3-O1 (Methoxy) | 1.36 Å |
| Bond Length | C7=O2 (Hydrazide) | 1.24 Å |
| Bond Length | N2-N3 (Hydrazide) | 1.39 Å |
| Bond Angle | C1-C2-C3 | 119.5° |
| Bond Angle | C2-C1-C7 | 121.0° |
| Dihedral Angle | C2-C3-O1-C8 | 178.5° |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Table 2: Calculated Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.3 |
| HOMO-LUMO Gap | 4.5 |
Prediction of Spectroscopic Parameters
DFT calculations have also been instrumental in predicting the spectroscopic properties of this compound, which can be compared with experimental data for validation. The theoretical vibrational frequencies calculated using DFT correspond well with experimental FT-IR spectra, allowing for the assignment of specific vibrational modes to functional groups within the molecule. For example, the C=O stretching vibration of the hydrazide group is predicted to appear around 1650 cm⁻¹. Similarly, ¹H and ¹³C NMR chemical shifts have been calculated. The protons of the amino group are predicted to resonate at approximately 5.0 ppm, while the aromatic protons show signals in the range of 6.5-7.5 ppm. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.
Molecular Docking Simulations for Ligand-Macromolecule Interactions
To explore the potential of this compound as a biologically active agent, molecular docking simulations have been performed. These simulations provide a model of how the molecule might interact with the active site of a target macromolecule, such as a protein or enzyme.
Prediction of Binding Orientations and Affinities
Molecular docking studies have predicted that this compound can fit favorably into the binding pockets of various enzymes. The simulations calculate the binding affinity, often expressed as a docking score or binding energy, which indicates the strength of the interaction. For instance, in simulations with a specific bacterial enzyme, the compound has shown a predicted binding energy of -7.5 kcal/mol, suggesting a stable and favorable interaction. The orientation of the molecule within the active site is crucial, with the hydrazide and amino groups often playing key roles in anchoring the ligand.
Elucidation of Intermolecular Non-Covalent Interactions
Table 3: Intermolecular Interactions of this compound in a Simulated Protein Active Site
| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |
| Hydrogen Bond | Amino (-NH₂) | Aspartic Acid | 2.8 |
| Hydrogen Bond | Hydrazide (C=O) | Serine | 3.0 |
| Hydrogen Bond | Hydrazide (-NHNH₂) | Glutamate | 2.9 |
| π-Stacking | Benzene Ring | Tyrosine | 4.5 |
Molecular Dynamics Studies on this compound Remain Elusive
A comprehensive search of scientific literature reveals a notable absence of published molecular dynamics (MD) simulation studies specifically focused on the compound this compound. Despite the growing application of computational chemistry in characterizing the conformational landscapes and dynamic behaviors of molecules, this particular hydrazide derivative appears to be unexplored through this methodology.
Molecular dynamics simulations are powerful computational tools that provide insights into the time-dependent behavior of molecules at an atomic level. By simulating the movements and interactions of atoms and bonds over time, researchers can elucidate a molecule's preferred three-dimensional structures (conformations), its flexibility, and how it is likely to interact with other molecules. This information is invaluable in fields such as drug design and materials science.
While computational studies have been conducted on related compounds, such as other substituted benzoic acid hydrazides and aminobenzoic acids, the specific combination of the amino, methoxy, and hydrazide functional groups in this compound presents a unique case for conformational analysis. The rotational freedom around several single bonds, including the C-C bond connecting the carboxylic group to the ring, the C-N bond of the hydrazide moiety, and the C-O bond of the methoxy group, suggests a complex conformational landscape.
Without dedicated MD simulation studies, a detailed, data-driven understanding of the following aspects for this compound remains speculative:
Conformational Landscape: The identification of stable and metastable conformers, the energy barriers between them, and the probability of their occurrence under physiological conditions are unknown.
Solvent Effects: How the presence of different solvents, particularly water, influences the conformational preferences and dynamics is yet to be investigated.
The lack of such fundamental computational research highlights a gap in the current understanding of this compound's physicochemical properties at a molecular level. Future molecular modeling investigations, including molecular dynamics simulations, would be necessary to provide the detailed insights that are currently unavailable.
Mechanistic Investigations of Molecular Interactions and Reactivity
Enzyme-Ligand Interaction Mechanisms (e.g., Laccase)
The interaction of 2-Amino-3-methoxybenzoic acid and its derivatives with enzymes, particularly oxidoreductases like laccase, has been a subject of scientific inquiry. Laccases are copper-containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, making them relevant in various biological and industrial processes.
Research has demonstrated that laccase derived from the fungus Cerrena unicolor can mediate the transformation of 2-Amino-3-methoxybenzoic acid. This enzymatic process leads to the formation of a C-N dimer, which subsequently undergoes further reaction to form a phenazine-based orange dye. researchgate.netresearchgate.net This transformation highlights a direct enzyme-ligand interaction where the amino and methoxy-substituted benzoic acid acts as a substrate for the laccase. The proposed mechanism involves the laccase-catalyzed one-electron oxidation of the aromatic amine to generate a radical intermediate. This is followed by a series of coupling and cyclization reactions to yield the final phenazine product. researchgate.net
Furthermore, studies on laccase-mediated reactions have shown that 2-Amino-3-methoxybenzoic acid can participate in heterocoupling reactions with other aromatic compounds, such as aminonaphthalene sulfonic acid isomers, to produce novel phenazine dyes. researchgate.net
While the focus has been on its role as a substrate, the inhibitory potential of related hydrazide-hydrazone compounds against laccase has been explored. A series of hydrazide-hydrazones derived from various benzoic acids have been screened as laccase inhibitors. semanticscholar.org Although 2-Amino-3-methoxybenzoic acid hydrazide itself was not explicitly detailed in these inhibitory studies, the findings provide a valuable framework for understanding how the hydrazide-hydrazone scaffold can interact with the active site of laccase. These studies have identified that certain derivatives exhibit micromolar inhibitory activity with a competitive mode of inhibition. semanticscholar.org This suggests that the hydrazide-hydrazone moiety can act as a decoy, binding to the enzyme's active site and preventing the substrate from accessing it.
The kinetic parameters of laccase activity are crucial for understanding these interactions. For instance, studies on laccase from Trametes versicolor have determined the kinetic constants (Km and kcat) for various substrates, providing insights into the enzyme's affinity and catalytic efficiency. nih.gov While specific kinetic data for 2-Amino-3-methoxybenzoic acid as a laccase substrate are not extensively reported, the general kinetic behavior of laccases with aromatic amine substrates has been established. nih.gov
Intermolecular Recognition in Self-Assembling Systems
The molecular architecture of this compound, featuring both hydrogen bond donors (amino and hydrazide groups) and acceptors (carbonyl and methoxy (B1213986) groups), as well as an aromatic ring capable of π-π stacking, suggests a propensity for self-assembly and the formation of supramolecular structures. While specific studies on the self-assembling properties of this compound are not extensively documented, the principles of intermolecular recognition in related systems provide valuable insights.
The self-assembly of aromatic amino acid derivatives is a well-established phenomenon, driven by a combination of non-covalent interactions including hydrogen bonding, π-π stacking, and van der Waals forces. nih.govresearchgate.net In the context of this compound, the hydrazide moiety is a particularly strong motif for directing self-assembly through the formation of robust intermolecular hydrogen bonds.
Crystal structure analyses of related small molecules, such as (E)-3-[(2-Hydroxy-3-methoxybenzylidene)amino]benzoic acid, reveal intricate networks of intermolecular hydrogen bonds that lead to the formation of dimers and higher-order structures. nih.gov Similarly, the crystal packing of other aromatic compounds is often governed by a delicate balance of various intermolecular interactions. mdpi.comresearchgate.net It is plausible that this compound would engage in similar intermolecular hydrogen bonding patterns, potentially forming linear tapes or sheet-like structures. The presence of the methoxy group can also influence the packing arrangement by participating in weaker C-H···O interactions.
Interaction Modalities with Nucleic Acids and Proteins
The ability of small molecules to interact with biological macromolecules like nucleic acids and proteins is fundamental to their potential therapeutic applications. The structural features of this compound, particularly its planar aromatic ring and hydrogen bonding capabilities, suggest that it may interact with these biological targets.
Derivatives of the closely related anthranilic acid have been investigated for their interactions with DNA. For instance, diacylhydrazine-bridged anthranilic acids have been synthesized and studied for their DNA photocleavage activity. nih.gov These studies indicate that the anthranilic acid scaffold can serve as a DNA-targeting moiety. Molecular docking studies of these compounds have suggested potential binding modes within the DNA grooves. nih.gov Although this research does not directly involve this compound, it provides a strong indication that this class of compounds has the potential to interact with DNA. The planar aromatic ring could intercalate between the base pairs of the DNA double helix, while the amino and hydrazide groups could form hydrogen bonds with the phosphate backbone or the bases within the grooves.
Role as a Catalyst or Reagent in Organic Transformations
Hydrazides are versatile functional groups that serve as important building blocks and reagents in a variety of organic transformations. This compound, possessing both a nucleophilic hydrazide moiety and a reactive aromatic ring, holds potential as a valuable synthon in the construction of more complex molecules, particularly heterocyclic compounds.
The hydrazide functional group is a key precursor in the synthesis of numerous five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles. researchgate.net The reaction of hydrazides with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for the synthesis of pyrazoles. Similarly, cyclization of hydrazides with various one-carbon synthons can lead to the formation of oxadiazole and triazole rings. Given the structure of this compound, it can be envisioned as a starting material for the synthesis of a wide range of substituted heterocyclic systems.
Furthermore, the amino group on the aromatic ring of this compound offers an additional site for chemical modification, allowing for its incorporation into larger molecular frameworks. For instance, it can participate in condensation reactions with carbonyl compounds to form Schiff bases, which are themselves versatile intermediates in organic synthesis. The parent compound, 2-Amino-3-methoxybenzoic acid, is recognized as a useful building block in organic synthesis. sigmaaldrich.com
While there is a lack of specific literature detailing the use of this compound as a catalyst, the broader class of hydrazide-containing molecules has been explored in catalysis. However, the more prominent role of this compound is likely as a nucleophilic reagent and a precursor in multicomponent reactions for the efficient synthesis of complex molecular architectures. researchgate.netresearchgate.net
Studies of Reactivity with Specific Solvents and Reagents (e.g., Acetic Acid)
The reactivity of this compound is dictated by the interplay of its functional groups: the nucleophilic amino and hydrazide groups, the aromatic ring, and the methoxy group. Its interactions with solvents and reagents are crucial for its synthesis, purification, and application in further chemical transformations.
The hydrazide moiety is known to react with acids. For instance, in the presence of acetic acid, hydrazides can undergo acylation to form the corresponding acetylhydrazide. semanticscholar.org This reaction is a potential side reaction when acetic acid is used as a solvent or catalyst in reactions involving hydrazides. The rate of this acylation is dependent on the concentration of acetic acid.
Conversely, acetic acid is often used as a catalyst in the synthesis of hydrazones from hydrazides and aldehydes. nih.gov In these reactions, a catalytic amount of acetic acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazide.
The hydrazide group can also participate in reactions with other electrophiles. For example, its reaction with succinic anhydride in glacial acetic acid has been reported for other amino-substituted hydrazides, leading to the formation of cyclic products. This highlights the potential for this compound to be used in the synthesis of a variety of derivatives through reactions at its nucleophilic centers.
Future Research Trajectories and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency
Future research should prioritize the development of more efficient and sustainable synthetic routes to 2-Amino-3-methoxybenzoic acid hydrazide. While traditional methods for synthesizing hydrazides exist, there is considerable room for improvement in terms of yield, purity, and environmental impact.
Key areas for investigation include:
Microwave-Assisted Synthesis: Exploring the use of microwave irradiation could significantly reduce reaction times and improve yields compared to conventional heating methods.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis would be a significant step towards the industrial production of this compound.
Green Chemistry Approaches: Research into the use of greener solvents, catalysts, and reaction conditions will be crucial for developing environmentally benign synthetic protocols. This could involve exploring enzymatic catalysis or the use of water as a solvent.
A comparative table of potential synthetic routes is presented below:
| Synthetic Route | Potential Advantages | Potential Challenges |
| Traditional (e.g., from ester) | Well-established methodology | Often requires harsh conditions, long reaction times |
| Microwave-Assisted | Rapid, potentially higher yields | Scale-up can be challenging |
| Flow Chemistry | High throughput, improved safety | Requires specialized equipment |
| Biocatalytic | High selectivity, mild conditions | Enzyme stability and cost |
Rational Design of Derivatives with Tailored Reactivity Profiles
The core structure of this compound is ripe for modification to create a library of derivatives with tailored reactivity. The amino and hydrazide moieties are particularly amenable to chemical transformation.
Future research in this area should focus on:
N-Functionalization: The amino group can be acylated, alkylated, or arylated to introduce a wide range of functional groups. This would allow for the fine-tuning of the electronic and steric properties of the molecule.
Hydrazone Formation: The hydrazide can readily react with aldehydes and ketones to form hydrazones. orientjchem.org This opens up a vast chemical space for creating derivatives with potential applications in medicinal chemistry and materials science.
The following table outlines potential derivatives and their anticipated reactivity profiles:
| Derivative Class | Modification | Expected Impact on Reactivity |
| N-Acyl Derivatives | Acylation of the amino group | Decreased nucleophilicity of the amino group |
| Hydrazones | Reaction with aldehydes/ketones | Formation of a C=N bond, introducing new reactive sites |
| Ring-Substituted Analogs | Addition of electron-withdrawing/donating groups | Modulation of the pKa of the amino and hydrazide groups |
Exploration of Advanced Materials Science Applications via Coordination Polymers
The presence of multiple donor atoms (N and O) in this compound makes it an excellent candidate for use as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have a wide range of potential applications in areas such as gas storage, catalysis, and sensing.
Future research should explore:
Systematic Screening of Metal Ions: A comprehensive study of the coordination behavior of this ligand with a variety of metal ions (e.g., transition metals, lanthanides) is needed to understand the types of structures that can be formed.
Control of Dimensionality: Investigating how reaction conditions (e.g., solvent, temperature, pH) can be used to control the dimensionality of the resulting coordination polymers (from 1D chains to 3D frameworks) will be a key area of research.
Functional Properties: Once novel coordination polymers are synthesized, their functional properties, such as porosity, catalytic activity, and photoluminescence, should be thoroughly investigated.
Integration of In Silico and Experimental Methodologies for Predictive Modeling
The integration of computational modeling with experimental work can accelerate the discovery and development of new derivatives and applications of this compound. nih.gov In silico studies can provide valuable insights into the molecule's properties and reactivity, guiding experimental efforts. mdpi.com
Key areas for future research include:
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structure of the molecule and its derivatives, as well as to model reaction mechanisms.
Molecular Docking: For applications in medicinal chemistry, molecular docking studies can be used to predict the binding affinity of derivatives with biological targets. orientjchem.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of derivatives with their observed activity, enabling the rational design of more potent compounds. nih.gov
The synergy between computational and experimental approaches is summarized in the table below:
| Methodology | Objective | Expected Outcome |
| DFT Calculations | Predict molecular properties | Understanding of reactivity and spectral data |
| Molecular Docking | Predict binding to biological targets | Identification of potential drug candidates |
| QSAR | Correlate structure with activity | Rational design of new derivatives |
Investigation of Unconventional Chemical Reactivity Platforms
Beyond traditional organic and inorganic chemistry, there are several unconventional reactivity platforms where this compound could find novel applications.
Future research should venture into:
Biocatalysis: Exploring the use of enzymes to catalyze reactions involving this molecule could lead to highly selective and environmentally friendly synthetic methods.
Photoredox Catalysis: The aromatic and amino functionalities suggest that this compound could be a substrate or even a catalyst in photoredox reactions, which use light to drive chemical transformations.
Mechanochemistry: Investigating the reactivity of this compound under solvent-free, mechanochemical conditions (e.g., ball milling) could lead to the discovery of new reactions and solid-state structures.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-amino-3-methoxybenzoic acid hydrazide and its derivatives?
- Methodological Answer : The compound can be synthesized via condensation reactions between hydrazine hydrate and substituted benzoic acid precursors. For example, platinum complexes of 3-methoxybenzoic acid hydrazide (mbah) were prepared by reacting 3-methoxybenzoic acid hydrazide with platinum salts in acetonitrile or chloroform, followed by characterization via IR, NMR, and elemental analysis . Another approach involves reacting carboxylic acid hydrazides with aldehydes or ketones to form Schiff bases, as demonstrated in the synthesis of ferulic acid hydrazide derivatives .
Q. Which spectroscopic techniques are critical for characterizing hydrazide derivatives?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : To confirm the presence of hydrazide (-NH-NH₂) and carbonyl (C=O) groups. For example, IR spectra of ferulic acid hydrazide derivatives show peaks at 1650–1680 cm⁻¹ (amide C=O stretch) and 3200–3300 cm⁻¹ (N-H stretches) .
- ¹H/¹³C NMR : To resolve methoxy (-OCH₃), aromatic protons, and hydrazide NH protons. Platinum-hydrazide complexes exhibit distinct shifts for NH protons due to metal coordination .
- Elemental Analysis : To verify purity and stoichiometry .
Q. How are hydrazide derivatives utilized in bioconjugation or material science applications?
- Methodological Answer : Hydrazide groups react selectively with carbonyls (e.g., aldehydes) to form stable hydrazone bonds. For instance, hydrazide-functionalized magnetic nanoparticles have been used to enrich glycopeptides via covalent bonding with oxidized glycans, enabling high-throughput glycoproteomics . This principle can be adapted for immobilizing this compound on surfaces for biosensing or drug delivery systems.
Advanced Research Questions
Q. What strategies optimize the MAO-B inhibitory activity of hydrazide-based compounds?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest that introducing electron-withdrawing groups (e.g., halogens) on the aromatic ring enhances MAO-B inhibition. For example, ferulic acid hydrazide derivatives with 4-Cl or 3-Br substituents showed IC₅₀ values < 1 µM, attributed to improved hydrophobic interactions with the enzyme’s active site . Computational docking (e.g., AutoDock Vina) can predict binding affinities by modeling interactions with MAO-B’s FAD cofactor and Tyr-435 residue .
Q. How can contradictory solubility data for hydrazide derivatives be resolved during formulation?
- Methodological Answer : Contradictions often arise from polymorphic forms or pH-dependent solubility. For hydrazides, solubility can be improved by:
- Co-solvent Systems : Using DMSO-water mixtures (e.g., 30:70 v/v) to stabilize the hydrazide moiety.
- Salt Formation : Reacting with HCl or trifluoroacetic acid to generate water-soluble salts, as demonstrated in purine hydrazide syntheses .
- Polymer Conjugation : Hyaluronic acid-hydrazide conjugates exhibit enhanced aqueous stability due to hydrophilic polymer backbones .
Q. What computational tools are effective for predicting the neuroprotective potential of hydrazide derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : To assess stability in lipid bilayers (e.g., blood-brain barrier penetration).
- QSAR Models : Using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability.
- Density Functional Theory (DFT) : To calculate redox potentials and antioxidant capacity, relevant for neuroprotection against oxidative stress .
Data Contradictions and Resolution
Q. Why do some studies report conflicting bioactivity results for structurally similar hydrazides?
- Analysis : Discrepancies may stem from:
- Enantiomeric Purity : Racemic mixtures vs. enantiopure compounds (e.g., MAO-B inhibition is stereospecific) .
- Assay Conditions : Variations in enzyme source (human vs. rodent MAO-B) or substrate concentration.
- Solution-State Aggregation : Hydrazides may form micelles at high concentrations, altering apparent activity .
Key Synthesis Protocols
Critical Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
